
Acetyl simvastatin
Vue d'ensemble
Description
L’acétyl simvastatine est un dérivé de la simvastatine, un agent hypolipidémiant bien connu appartenant à la classe des statines. Les statines sont principalement utilisées pour réduire le taux de cholestérol dans le sang et prévenir les maladies cardiovasculaires. L’acétyl simvastatine est synthétisée en introduisant un groupe acétyle sur la molécule de simvastatine, ce qui peut modifier ses propriétés pharmacocinétiques et pharmacodynamiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation de l’acétyl simvastatine implique plusieurs étapes, en partant de la lovastatine ou de la simvastatine. Une méthode courante comprend :
Hydrolyse enzymatique : La lovastatine est hydrolysée pour former un acide triol.
Lactonisation : L’acide triol subit une lactonisation pour former une lactone diol.
Acylation : La lactone diol est acétylée régiosélectivement au niveau du groupe hydroxyle en position 4 pour former une lactone 4-acétyle.
Acylation enzymatique : Le groupe hydroxyle en position 8 de la lactone 4-acétyle est acétylé enzymatiquement pour former de l’acétyl simvastatine.
Méthodes de production industrielle : La production industrielle d’acétyl simvastatine utilise souvent la biocatalyse en raison de son efficacité et de sa durabilité. La synthèse biocatalysée implique l’utilisation d’enzymes pour catalyser des réactions spécifiques dans des conditions douces, réduisant ainsi le besoin de produits chimiques agressifs et minimisant les déchets .
Types de réactions :
Oxydation : L’acétyl simvastatine peut subir des réactions d’oxydation, en particulier au niveau du groupe acétyle, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent cibler les fonctions cétone ou ester au sein de la molécule.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe acétyle ou d’autres sites réactifs de la molécule.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont souvent utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques pour substituer le groupe acétyle.
Principaux produits :
Oxydation : Dérivés oxydés de l’acétyl simvastatine.
Réduction : Formes réduites de la molécule, telles que les alcools ou les amines.
Substitution : Dérivés substitués avec divers groupes fonctionnels remplaçant le groupe acétyle.
4. Applications de la recherche scientifique
L’acétyl simvastatine a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisée comme composé modèle pour étudier les effets de l’acétylation sur les statines et leurs propriétés chimiques.
Biologie : Étudiée pour ses effets potentiels sur les processus cellulaires et les voies métaboliques.
Médecine : Explorée pour son potentiel thérapeutique dans le traitement de l’hypercholestérolémie et des maladies cardiovasculaires.
Industrie : Utilisée dans le développement de nouveaux agents hypolipidémiants et de nouvelles formulations.
Applications De Recherche Scientifique
Antibacterial Properties
Recent studies have indicated that simvastatin, including its acetyl derivative, exhibits significant antibacterial activity. This is particularly relevant in the context of rising antibiotic resistance.
- Mechanism of Action : Acetyl simvastatin may inhibit multiple macromolecular synthesis pathways in bacteria. Research shows it affects DNA, RNA, protein, and lipid synthesis at concentrations below its minimum inhibitory concentration (MIC) against pathogens like Staphylococcus aureus .
- Biofilm Disruption : this compound has been shown to effectively disrupt established biofilms formed by S. aureus and S. epidermidis. In comparative studies, it outperformed conventional antibiotics such as linezolid and vancomycin in reducing biofilm mass .
- Clinical Implications : Given its antibacterial properties, this compound could be repurposed as a topical agent for treating skin infections caused by resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) .
Neurological Applications
This compound's effects on neurological conditions have also been investigated:
- Cognitive Improvement : In animal models of Angelman syndrome (AS), simvastatin treatment has been associated with restored activity of histone deacetylases (HDAC1/2), leading to improvements in cognitive deficits and social behavior . This suggests potential therapeutic applications for cognitive disorders.
- Mechanistic Insights : The restoration of brain-derived neurotrophic factor (BDNF) levels through simvastatin treatment indicates a neuroprotective role that may extend to other neurodegenerative diseases .
Safety and Side Effects
Despite its therapeutic potential, the use of this compound is not without risks:
- Case Study on Acute Pancreatitis : A documented case highlighted a 58-year-old male who developed acute pancreatitis potentially linked to the combination of acetyl-salicylate and simvastatin treatment. Although the direct causation was not definitively established due to the short duration of simvastatin use, this case underscores the need for caution when prescribing statins alongside other medications .
Summary Table of Applications
Mécanisme D'action
L’acétyl simvastatine exerce ses effets en inhibant l’enzyme hydroxymethylglutaryl-coenzyme A réductase. Cette enzyme catalyse la conversion de l’hydroxymethylglutaryl-coenzyme A en acide mévalonique, une étape clé de la biosynthèse du cholestérol. En inhibant cette enzyme, l’acétyl simvastatine réduit la production de cholestérol dans le foie, ce qui entraîne une baisse du taux de cholestérol sanguin .
Composés similaires :
Simvastatine : Le composé parent de l’acétyl simvastatine, largement utilisé comme agent hypolipidémiant.
Atorvastatine : Une autre statine avec un mécanisme d’action similaire mais des propriétés pharmacocinétiques différentes.
Rosuvastatine : Connue pour sa grande puissance et sa demi-vie plus longue que les autres statines.
Unicité : L’acétyl simvastatine est unique en raison de la présence du groupe acétyle, qui peut améliorer sa lipophilie et sa capacité à traverser les membranes cellulaires. Cette modification peut potentiellement améliorer son profil pharmacocinétique et son efficacité thérapeutique par rapport aux autres statines .
Comparaison Avec Des Composés Similaires
Simvastatin: The parent compound of acetyl simvastatin, widely used as a lipid-lowering agent.
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Rosuvastatin: Known for its high potency and longer half-life compared to other statins.
Uniqueness: this compound is unique due to the presence of the acetyl group, which may enhance its lipophilicity and ability to cross cell membranes. This modification can potentially improve its pharmacokinetic profile and therapeutic efficacy compared to other statins .
Activité Biologique
Acetyl simvastatin, a derivative of simvastatin, is primarily recognized for its lipid-lowering properties as a statin. However, emerging research highlights its diverse biological activities beyond cholesterol management, including antimicrobial effects, neuroprotective mechanisms, and impacts on cellular metabolism. This article synthesizes current findings on the biological activity of this compound, supported by data tables and case studies.
Primary Mode of Action: HMG-CoA Reductase Inhibition
this compound functions by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGCR), a crucial step in cholesterol biosynthesis. This inhibition leads to decreased levels of LDL cholesterol and has been associated with various other biological effects.
Antimicrobial Activity
Recent studies have demonstrated that simvastatin exhibits significant antimicrobial properties against several bacterial strains. This compound is expected to share similar effects due to its structural relationship with simvastatin.
Table 1: Antimicrobial Efficacy of Simvastatin Against Various Bacteria
Neuroprotective Effects
Simvastatin has been investigated for its potential neuroprotective effects, particularly in the context of Alzheimer's disease and stroke. This compound may also exhibit these protective mechanisms.
Case Study: Neuroprotection in Stroke Models
A study indicated that simvastatin improved outcomes in animal models of cerebral stroke by modulating the activity of nuclear factor-kappa B (NF-κB), which regulates apoptosis and neuroprotection . The findings suggest that this compound could similarly influence neuroinflammatory pathways.
Mitochondrial Function
Research has shown that statins impact mitochondrial bioenergetics, which is crucial for cellular metabolism. This compound's effects on mitochondrial function are likely similar to those observed with simvastatin.
Table 2: Effects of Simvastatin on Mitochondrial Function
Parameter | Effect | Concentration |
---|---|---|
Respiratory Rate | Decreased | Up to 80% reduction |
Membrane Potential | Decreased | Significant decline |
Reactive Oxygen Species (ROS) | Increased | Up to 3-fold increase |
In isolated rat brain mitochondria, both atorvastatin and simvastatin significantly inhibited respiratory chain activity, leading to decreased ATP synthesis and increased ROS formation .
Proteomic Changes Induced by this compound
Proteomic analyses have revealed that treatment with simvastatin alters the expression of numerous proteins involved in various metabolic pathways. For example, significant downregulation was observed in proteins related to amino acid biosynthesis and energy metabolism, indicating a broad impact on cellular homeostasis .
Figure 1: Proteomic Analysis Results
- Upregulated Proteins: ClpC (ATP-dependent Clp protease), ClpB (chaperone protein)
- Downregulated Pathways: Pyrimidine metabolism, aminoacyl-tRNA biosynthesis
Analyse Des Réactions Chimiques
(a) Enzymatic Acylation
- Substrate : Diol lactone derived from lovastatin acid hydrolysis .
- Catalyst : Hydrolases (e.g., SEQ ID NO:4 esterase) or Lewis acids like BF₃·OEt₂ .
- Reaction : The 4′-OH group on the lactone ring is acetylated using acetyl chloride or acetic anhydride.
- Yield : >90% under optimized enzymatic conditions .
(b) Chemical Acylation
- Conditions : Lewis acid-catalyzed acylation at 0–25°C in dichloromethane .
- By-products : Homosimvastatin (bissimvastatin) and isosimvastatin (4′-acyl lactone) .
Hydrolysis of Acetyl Simvastatin
The acetyl group is selectively removed to yield simvastatin:
(a) Enzymatic Hydrolysis
- Catalyst : Esterases (e.g., SEQ ID NO:4) .
- Conditions : pH 7–8, 25–40°C .
- Specificity : Regioselective hydrolysis of the 4′-acetyl group without affecting the 8′-ester .
(b) Chemical Hydrolysis
- Reagents : NaOH or KOH in methanol/water .
- Efficiency : Lower regioselectivity compared to enzymatic methods, leading to side products .
Stability and Degradation
- Thermal Stability : Stable at ≤25°C but degrades at >40°C via lactone ring opening .
- Photodegradation : Forms oxidation products under UV light .
- Hydrolytic Degradation : Rapid hydrolysis in alkaline conditions (t₁/₂ = 2 hrs at pH 10) .
Key Reaction Data
Side Reactions and By-Products
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for evaluating acetyl simvastatin's pharmacokinetic properties in preclinical models?
- Methodological Answer : Use validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify plasma and tissue concentrations. Ensure dose-response studies in animal models (e.g., rodents) include control groups receiving vehicle-only formulations. Parameters like bioavailability, half-life, and tissue distribution should be measured under standardized fasting/non-fasting conditions to minimize variability .
Q. How should researchers design in vitro assays to assess this compound's mechanism of action on lipid metabolism?
- Methodological Answer : Employ hepatic cell lines (e.g., HepG2) to measure LDL receptor upregulation or HMG-CoA reductase inhibition. Include positive controls (e.g., native simvastatin) and negative controls (untreated cells). Use siRNA knockdown of target genes (e.g., HMGCR) to confirm specificity. Data should be normalized to protein content or cell count, with triplicate technical replicates to ensure reproducibility .
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in cell-based assays?
- Methodological Answer : Apply non-linear regression models (e.g., log-dose vs. response) to calculate EC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes. For skewed data, consider non-parametric tests like Kruskal-Wallis .
Advanced Research Questions
Q. How can researchers resolve contradictions in studies reporting divergent outcomes of this compound on atherosclerotic plaque regression?
- Methodological Answer : Conduct a meta-analysis of preclinical and clinical data, stratifying by variables such as dosage, treatment duration, and patient subgroups (e.g., diabetic vs. non-diabetic). Use sensitivity analysis to identify confounding factors (e.g., baseline LDL levels). Reference conflicting trials like the ENHANCE study, where simvastatin/ezetimibe combination reduced LDL but did not improve carotid intima-media thickness .
Q. What strategies optimize this compound's synthesis to minimize impurities in large-scale production for clinical trials?
- Methodological Answer : Implement process analytical technology (PAT) to monitor reaction intermediates in real time. Use orthogonal analytical methods (e.g., NMR, HPLC-MS) to characterize impurities. For batch-to-batch consistency, adopt quality-by-design (QbD) principles, including design-of-experiments (DoE) to identify critical process parameters .
Q. How should researchers address variability in this compound's metabolite profiles across demographic subgroups?
- Methodological Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling with covariates such as age, sex, and CYP3A4 genotype. Use population pharmacokinetics (PopPK) software (e.g., NONMEM) to analyze sparse sampling data from Phase I trials. Validate findings in ethnically diverse cohorts to assess generalizability .
Q. Data Integrity and Reproducibility
Q. What steps ensure reproducibility when comparing this compound to other statins in animal models of hypercholesterolemia?
- Methodological Answer : Standardize diets (e.g., cholesterol-rich vs. normal chow) and housing conditions across experiments. Blind researchers to treatment groups during data collection. Publish raw data and detailed protocols in supplementary materials, adhering to ARRIVE guidelines for preclinical studies .
Q. How can researchers mitigate bias in retrospective analyses of this compound's long-term safety data?
- Methodological Answer : Use propensity score matching to balance confounding variables (e.g., comorbidities, concomitant medications). Apply competing-risk regression models to account for mortality unrelated to treatment. Transparently report limitations, such as missing data or selection bias, in the discussion section .
Q. Ethical and Regulatory Considerations
Q. What are the key inclusion/exclusion criteria for clinical trials testing this compound in pediatric populations?
- Methodological Answer : Exclude patients with genetic disorders affecting lipid metabolism (e.g., homozygous familial hypercholesterolemia) or liver/kidney dysfunction. Include age-appropriate assent forms and monitor growth parameters. Reference FDA guidance on pediatric statin trials, which mandate long-term safety follow-up .
Q. How should researchers address discrepancies between preclinical efficacy and clinical trial outcomes for this compound?
- Methodological Answer : Reconcile findings by analyzing species-specific differences in drug metabolism (e.g., murine vs. human CYP450 activity). Use translational biomarkers (e.g., PCSK9 levels) to bridge preclinical and clinical data. Publish negative results to avoid publication bias .
Q. Data Presentation Guidelines
Propriétés
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-acetyloxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O6/c1-7-27(5,6)26(30)33-23-13-16(2)12-19-9-8-17(3)22(25(19)23)11-10-20-14-21(31-18(4)28)15-24(29)32-20/h8-9,12,16-17,20-23,25H,7,10-11,13-15H2,1-6H3/t16-,17-,20+,21+,22-,23-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVWRJDVJRNCPE-BIKFJBPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163099 | |
Record name | Acetyl simvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145576-25-6 | |
Record name | Acetyl simvastatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145576256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetyl simvastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14648 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acetyl simvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETYL SIMVASTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/171OXS3HEK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.